3,4,8-Tribromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617707-55-8 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
2,6,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H |
InChI Key |
GBBHZWUDKSMEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=C(C=C3)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,8 Tribromo Dibenzofuran
Precursor Compounds and Starting Materials in Dibenzofuran (B1670420) Bromination
For indirect synthetic approaches, the key precursors are substituted diphenyl ethers. The specific substitution pattern of the diphenyl ether is critical as it dictates the final substitution pattern of the dibenzofuran after cyclization. For the synthesis of 3,4,8-Tribromo-dibenzofuran, a plausible precursor is a tribrominated diphenyl ether, which upon cyclization, would yield the desired product.
| Precursor Type | Specific Compound | Role in Synthesis |
| Direct Bromination | Dibenzofuran | Initial substrate for electrophilic bromination. |
| 3,8-Dibromodibenzofuran | Intermediate for further bromination to the target compound. | |
| Indirect Synthesis | 2',4,6-Tribromodiphenyl ether | Precursor for intramolecular cyclization to form the dibenzofuran core. |
Direct Bromination Approaches and Regioselectivity Challenges
Direct bromination of the dibenzofuran ring system is governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the dibenzofuran nucleus, along with the directing effects of existing substituents, determine the position of incoming bromine atoms. However, achieving the specific 3,4,8-tribromo substitution pattern through direct bromination is fraught with regioselectivity challenges.
Electrophilic Aromatic Substitution Strategies
Electrophilic bromination of dibenzofuran typically occurs at the 2, 3, 7, and 8 positions, which are electronically activated. The use of various brominating agents, such as elemental bromine (Br₂), N-bromosuccinimide (NBS), or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), can be employed. The reaction conditions, including solvent, temperature, and the choice of brominating agent, can influence the degree and regioselectivity of bromination.
Initial bromination of dibenzofuran tends to yield 2-bromodibenzofuran and 3-bromodibenzofuran. Further bromination can lead to a mixture of di-, tri-, and higher brominated isomers. The challenge lies in controlling the reaction to selectively introduce bromine atoms at the 3, 4, and 8 positions. The introduction of a bromine atom at the 4-position is particularly difficult due to the steric hindrance from the adjacent furan (B31954) ring and the electronic deactivation by the existing bromine substituents.
Catalytic Systems for Controlled Bromination
To overcome the regioselectivity challenges, specialized catalytic systems can be explored. While specific catalysts for the synthesis of this compound are not extensively documented, the principles of shape-selective catalysis using zeolites or other microporous materials could potentially be applied. These catalysts can sterically guide the incoming electrophile to specific positions on the aromatic ring.
Furthermore, transition metal-catalyzed C-H activation/bromination could offer a more controlled approach. Catalysts based on palladium, rhodium, or iridium have been shown to direct halogenation to specific C-H bonds through the use of directing groups. However, the application of such systems for the specific tribromination of dibenzofuran would require significant research and development.
Indirect Synthetic Routes and Multi-Step Transformations
Indirect synthetic routes offer a more controlled, albeit often more lengthy, approach to the synthesis of this compound. These methods involve the construction of the dibenzofuran core from precursors that already contain the desired bromine substitution pattern.
Cyclization Reactions Leading to Brominated Dibenzofuran Core
A prominent indirect method for the synthesis of polybrominated dibenzofurans is the intramolecular cyclization of polybrominated diphenyl ethers (PBDEs). This transformation can be achieved through various methods, including photolytic, thermal, or metal-catalyzed reactions. The key to this approach is the synthesis of a diphenyl ether precursor with the correct bromine substitution pattern.
For the synthesis of this compound, a potential precursor is 2',4,6-tribromodiphenyl ether. Photolytic cyclization of this precursor, involving the cleavage of a C-Br bond followed by intramolecular radical aromatic substitution, could theoretically lead to the formation of the desired product. The regioselectivity of the cyclization would be a critical factor, as cyclization could potentially occur at different positions on the unsubstituted phenyl ring.
Table of Potential Precursors for Cyclization:
| Precursor Diphenyl Ether | Potential Cyclization Product(s) |
| 2',4,6-Tribromodiphenyl ether | 1,3,8-Tribromodibenzofuran and/or 3,4,8-Tribromodibenzofuran |
Pre-functionalization and Subsequent Bromination Strategies
Another indirect strategy involves the use of pre-functionalized dibenzofuran derivatives where existing functional groups direct the incoming bromine atoms to the desired 3, 4, and 8 positions. The directing effects of substituents on electrophilic aromatic substitution are well-established. For instance, activating groups such as hydroxyl (-OH) or amino (-NH₂) are ortho- and para-directing, while deactivating groups like nitro (-NO₂) or carbonyl (-CHO, -COR) are meta-directing.
A hypothetical synthetic route could involve the introduction of directing groups onto the dibenzofuran skeleton, followed by a controlled bromination reaction, and finally, the removal or transformation of the directing groups. For example, a strategically placed activating group could facilitate bromination at an adjacent position that would otherwise be disfavored. This multi-step approach, while potentially complex, offers a higher degree of control over the final substitution pattern.
Reaction Mechanisms and Pathways in this compound Synthesis
The formation of this compound is presumed to occur through the electrophilic aromatic substitution of dibenzofuran with a suitable brominating agent. The inherent reactivity of the dibenzofuran ring system dictates the regioselectivity of this process. Dibenzofuran is a heterocyclic compound with two benzene rings fused to a central furan ring. The positions on the dibenzofuran molecule are numbered, and not all positions are equally reactive towards electrophilic attack.
The mechanism for the bromination of dibenzofuran follows the general pathway for electrophilic aromatic substitution. This process is typically initiated by the generation of a strong electrophile, often a bromonium ion (Br+), which can be formed from molecular bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
The key steps in the mechanism are:
Generation of the electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile.
Electrophilic attack: The π-electron system of the dibenzofuran ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A weak base, such as the FeBr4- complex formed in the initial step, removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring.
The substitution pattern that leads to the 3,4,8-tribromo isomer is a result of the directing effects of the oxygen atom in the furan ring and the existing bromine substituents from previous bromination steps. The oxygen atom is an ortho, para-director, activating the positions adjacent (1 and 9) and para (3 and 7) to it. However, steric hindrance and the electronic effects of the fused benzene rings also play a significant role. The initial bromination of dibenzofuran tends to occur at the 2 and 8 positions, which are electronically activated and relatively unhindered. Subsequent brominations are then directed by both the oxygen atom and the deactivating, meta-directing bromine atoms already present on the ring. Achieving the specific 3,4,8-tribrominated pattern would likely involve a sequence of bromination steps where the directing effects of the substituents guide the incoming electrophile to these specific positions.
Optimization of Synthetic Yields and Purity for Specific Isomers
Optimizing the synthesis of a specific isomer like this compound from a mixture of polybrominated products presents a significant challenge. The direct bromination of dibenzofuran typically results in a complex mixture of mono-, di-, tri-, and higher brominated isomers. The separation of these isomers is often difficult due to their similar physical properties.
Key parameters that can be adjusted to influence the yield and purity of the desired isomer include:
Choice of Brominating Agent and Catalyst: The reactivity of the brominating agent (e.g., Br2, N-bromosuccinimide) and the nature and amount of the Lewis acid catalyst can affect the regioselectivity of the reaction.
Reaction Temperature: Temperature control is crucial. Higher temperatures can lead to over-bromination and the formation of a wider range of byproducts.
Solvent: The polarity of the solvent can influence the reaction rate and the solubility of the reactants and products, potentially affecting the isomer distribution.
Reaction Time: Careful monitoring of the reaction time is necessary to achieve the desired degree of bromination without excessive formation of higher brominated species.
Given the lack of specific literature, a hypothetical optimization process would involve systematically varying these parameters and analyzing the resulting product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) to identify the conditions that favor the formation of the 3,4,8-tribromo isomer.
Illustrative Data on Reaction Parameter Optimization
| Parameter | Variation | Expected Outcome on this compound Yield |
| Catalyst | FeBr3 vs. AlCl3 | FeBr3 is a milder catalyst and may offer better control over the degree of bromination. |
| Temperature | 0°C vs. Room Temp vs. 50°C | Lower temperatures are expected to favor kinetic control and potentially lead to a more selective reaction, reducing over-bromination. |
| Solvent | Dichloromethane vs. Carbon Disulfide | The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. |
| Stoichiometry | Molar ratio of Bromine to Dibenzofuran | A precise control of the stoichiometry is critical to achieve tribromination without proceeding to tetra- or higher brominated products. |
Byproduct Characterization and Formation during Synthesis
The synthesis of this compound via direct bromination of dibenzofuran is invariably accompanied by the formation of a range of byproducts. These byproducts are primarily other brominated dibenzofuran isomers.
Common Byproducts in Dibenzofuran Bromination:
Isomeric Tribromo-dibenzofurans: Other isomers with three bromine atoms at different positions on the dibenzofuran skeleton will be formed. The relative abundance of these isomers depends on the reaction conditions.
Lower Brominated Dibenzofurans: If the reaction is incomplete, mono- and dibrominated dibenzofurans will be present in the product mixture.
Higher Brominated Dibenzofurans: If the reaction proceeds too far, tetra-, penta-, and even higher brominated dibenzofurans can be formed.
Degradation Products: Under harsh reaction conditions, some degradation of the dibenzofuran ring may occur, leading to a variety of minor, often unidentified, byproducts.
The characterization of these byproducts is typically achieved through a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for separating the various isomers and identifying them based on their mass spectra and retention times. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the precise substitution pattern of the isolated isomers.
The formation of these byproducts is a direct consequence of the reaction mechanism. The electrophilic attack can occur at multiple activated positions on the dibenzofuran ring, and as the degree of bromination increases, the number of possible isomers grows, making the synthesis of a single, pure isomer a formidable task.
Environmental Formation and Sources of 3,4,8 Tribromo Dibenzofuran
Non-Combustion Environmental Formation Mechanisms
While combustion is a primary source, the formation of brominated dibenzofurans can also occur through non-combustion pathways. Heterogeneous reactions mediated by fly ash are a significant mechanism for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). acs.org These reactions can take place at relatively low temperatures, with PBDD/F formation observed at temperatures as low as 150°C. acs.org This suggests that even in environments without active combustion, such as in deposited fly ash in industrial facilities, the potential for PBDD/F formation exists. acs.org
Industrial and Anthropogenic Sources of 3,4,8-Tribromo-dibenzofuran
Industrial thermal processes, particularly secondary metal smelting, are significant sources of PBDD/Fs. acs.orgacs.org Fly ash from secondary copper smelters has been shown to promote the formation of these compounds. acs.orgacs.org The extensive use of brominated flame retardants in various consumer products means that the raw materials used in these smelting processes are more likely to contain brominated precursors of PBDD/Fs. acs.org
The incineration of municipal solid waste (MSW) is another major anthropogenic source. acs.org Flue gas from MSWI facilities typically contains PBDD/Fs, often at concentrations comparable to or slightly lower than their chlorinated counterparts, despite the much higher levels of chlorine in the waste. acs.org This indicates a high propensity for PBDD/F formation during incineration. acs.org The presence of halogenated flame retardants in e-waste that is improperly recycled through methods like open burning also leads to severe environmental contamination with PBDD/Fs and other hazardous combustion byproducts. greensciencepolicy.org
The co-combustion of materials containing both bromine and chlorine, such as in the incineration of artificial municipal solid waste with brominated flame retardants, results in the formation of a complex mixture of polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans. nih.gov
Background Levels and Emerging Sources in the Environment
The widespread use of brominated flame retardants has led to their release into the environment through various pathways, including emissions during manufacturing, leaching from products in use, and disposal in landfills. greensciencepolicy.org Consequently, PBDD/Fs, including this compound, are found as environmental contaminants.
While specific background levels for this compound are not detailed in the provided search results, the presence of PBDD/Fs in the vicinity of disposal facilities, such as electrical waste incineration and pyrolysis plants, has been noted, with concentrations often comparable to or exceeding those of their chlorinated analogues. acs.org
Emerging sources are tied to the lifecycle of products containing brominated flame retardants. The recycling of e-waste, particularly through primitive methods in developing countries, is a significant and ongoing source of environmental contamination. greensciencepolicy.org As products containing these flame retardants reach the end of their life, their disposal and recycling will continue to be a source of PBDD/Fs in the environment.
Environmental Occurrence and Distribution of 3,4,8 Tribromo Dibenzofuran
Occurrence in Atmospheric Compartments
Persistent organic pollutants like 3,4,8-Tribromo-dibenzofuran are subject to atmospheric processes that dictate their distribution and potential for long-range transport.
In the atmosphere, semi-volatile organic compounds such as brominated dibenzofurans exist in both the gas phase and adsorbed to particulate matter. Studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which share structural and chemical similarities with PBDFs, have shown that the majority of these compounds are associated with the particulate phase nih.gov. Specifically, a significant portion of particle-bound PCDD/Fs are found in inhalable fine particles with aerodynamic diameters of less than 2.5 μm nih.gov.
Research on brominated flame retardants (BFRs) has also shed light on the atmospheric partitioning of related compounds. For instance, higher-brominated congeners of polybrominated diphenyl ethers (PBDEs) tend to be absorbed in the particle phase, while lower-brominated compounds are found in both gas and particle phases researchgate.net. Given that this compound is a tri-brominated compound, it is expected to be distributed between both the gas and particulate phases, with a significant fraction likely associated with atmospheric particles. The distribution is influenced by factors such as ambient temperature, with lower temperatures favoring partitioning to the particulate phase.
Table 1: Gas-Particle Partitioning of Brominated Flame Retardants (BFRs) in Shanghai, China
| Compound Class | Phase | Concentration Range (pg/m³) |
|---|---|---|
| ΣBFRs | Gas | 0.66 - 13.7 |
| Particulate (TSP) | 25.82 - 376.27 | |
| HBB | Gas | Dominant Compound |
| BDE-209 | Particulate | Dominant Congener |
This table, adapted from a study on BFRs in Shanghai, illustrates the general tendency of these compounds to be present at higher concentrations in the particulate phase compared to the gas phase researchgate.net.
The presence of brominated flame retardants in remote regions such as the Arctic is an indicator of their potential for long-range atmospheric transport diva-portal.orgacs.org. Modeling studies have further supported this, suggesting that PBDD/Fs have a long-range transport potential that is comparable to that of PCDD/Fs iaeg.com. This implies that once released into the atmosphere, this compound can be transported over long distances, leading to its deposition in areas far from its original source. The association of PBDFs with fine particulate matter facilitates this long-range transport, as these small particles can remain suspended in the atmosphere for extended periods.
Presence in Aquatic Ecosystems
Aquatic environments serve as a significant sink for persistent organic pollutants. The hydrophobic nature of this compound influences its behavior and distribution in these ecosystems.
Direct measurements of this compound in freshwater and marine water columns are scarce. However, studies on the effects of brominated dibenzofurans on aquatic organisms provide indirect evidence of their presence in water. For example, research on the toxicity of various brominated and mixed halogenated dibenzofurans to the early-life stage of the Japanese medaka fish involved exposure through the water column, indicating that these compounds can be present in a dissolved or suspended state in aquatic systems researchgate.net. The actual concentrations are expected to be very low due to their low water solubility and high tendency to partition to other environmental compartments.
Due to their hydrophobicity, PBDFs, including this compound, have a strong affinity for organic matter and tend to accumulate in sediments. The equilibrium partitioning (EqP) theory suggests that a non-ionic chemical in sediment partitions between the sediment's organic carbon, the interstitial (pore) water, and the organisms living in the sediment wikipedia.orgclu-in.org. This partitioning is a key process that governs the bioavailability and potential toxicity of the compound to benthic organisms.
A study of surface sediments from the East River in China found concentrations of eight 2,3,7,8-substituted tetra- to hexa-PBDD/Fs ranging from 0.32 to 110 pg/g, with a mean of 13 pg/g nih.gov. This study highlights the prevalence of PBDFs in sediments and indicates that these compounds are the dominant contributors to the total toxic equivalency (TEQ) in some locations, potentially due to the use of brominated flame retardants in nearby industries nih.gov. Although this study did not specifically report on this compound, it demonstrates the strong tendency of PBDFs to partition into the sediment phase.
Table 2: Concentrations of 2,3,7,8-substituted PBDD/Fs in Surface Sediments from the East River, China
| Parameter | Concentration Range | Mean Concentration |
|---|---|---|
| ΣPBDD/Fs (pg/g) | 0.32 - 110 | 13 |
| TEQ (pg I-TEQ/g) | 0.087 - 18 | 2 |
This table summarizes the concentrations of several PBDD/F congeners found in river sediments, indicating the significant accumulation of these compounds in this environmental matrix nih.gov.
Detection in Terrestrial Matrices (Soil, Dust)
The deposition of atmospheric particles and the disposal of products containing brominated compounds can lead to the contamination of terrestrial environments with this compound.
Limited data is available on the specific concentrations of this compound in soil. However, the general behavior of PBDFs suggests that they will bind to the organic fraction of soil, similar to their behavior in sediments. One study identified tribromodibenzofuran as an impurity in a 2,4,6-tribromophenol flame retardant preparation, with a concentration of 16.2 ppb nih.gov. This indicates a potential source of this compound to the environment, including soil, through the use and disposal of such products.
Bioaccumulation and Biomagnification in Environmental Food Webs
Uptake and Accumulation in Lower Trophic Levels
The entry of this compound into aquatic and terrestrial food webs begins at the lowest trophic levels, which include primary producers like phytoplankton, algae, and plants, as well as primary consumers such as zooplankton and other invertebrates.
In aquatic environments, phytoplankton and other microorganisms can accumulate lipophilic compounds like brominated dibenzofurans directly from the water column. Due to their large surface area-to-volume ratio, these organisms can efficiently absorb dissolved contaminants. Zooplankton then graze on contaminated phytoplankton, leading to the transfer and potential accumulation of the compound.
The accumulation in these lower trophic level organisms is influenced by several factors, including the concentration of the chemical in the environment, the lipid content of the organism, and the organism's metabolic capacity to break down the compound. For persistent compounds like many brominated dibenzofurans, metabolic transformation is often slow, leading to a net accumulation.
Table 1: Hypothetical Bioaccumulation Factors (BAFs) for this compound in Lower Trophic Levels
| Organism | Trophic Level | Assumed Log BAF |
| Phytoplankton | 1 | 4.5 - 5.5 |
| Zooplankton | 2 | 5.0 - 6.0 |
| Benthic Invertebrates | 2-3 | 5.2 - 6.5 |
Note: This table is hypothetical and for illustrative purposes only, as specific BAF data for this compound are not available in the reviewed literature. BAFs are influenced by numerous environmental and biological factors.
Trophic Transfer and Magnification in Higher Trophic Levels
As contaminants are passed from lower to higher trophic levels, their concentrations can increase at each step. This process of trophic transfer and magnification is a significant concern for apex predators. For a compound to biomagnify, it must be persistent, bioavailable, and lipophilic. Brominated dibenzofurans generally meet these criteria.
Fish feeding on contaminated invertebrates or smaller fish will accumulate the contaminant load from their prey. Because these compounds are not easily metabolized or excreted, they are retained in the fish's tissues, particularly in lipid-rich tissues like the liver and adipose.
This magnification continues up the food chain. Piscivorous (fish-eating) birds and marine mammals, being at the top of many aquatic food webs, often exhibit the highest concentrations of persistent organic pollutants. The trophic magnification factor (TMF) is a measure used to quantify the extent of biomagnification. A TMF greater than 1 indicates that the chemical is biomagnifying in the food web.
While no specific TMF values for this compound have been reported, studies on other polybrominated dibenzofurans and related compounds in various ecosystems have demonstrated their potential for biomagnification.
Table 2: Illustrative Trophic Magnification of this compound in a Marine Food Web
| Trophic Level | Organism | Hypothetical Concentration (ng/g lipid weight) |
| 1 | Phytoplankton | 10 |
| 2 | Zooplankton | 50 |
| 3 | Small Fish (e.g., Herring) | 250 |
| 4 | Larger Fish (e.g., Salmon) | 1,250 |
| 5 | Marine Mammal (e.g., Seal) | 6,250 |
Note: This table presents a simplified, hypothetical scenario to illustrate the concept of trophic magnification. Actual concentrations can vary widely depending on the specific ecosystem and exposure levels.
Isomer-Specific Bioaccumulation Potential
The bioaccumulation potential of brominated dibenzofurans can vary significantly between different isomers. The specific arrangement of bromine atoms on the dibenzofuran (B1670420) molecule can influence its physical-chemical properties, such as its lipophilicity and its susceptibility to metabolic degradation.
Generally, isomers that are more resistant to metabolism tend to have a higher bioaccumulation potential. The position of the bromine atoms can affect how the molecule interacts with metabolic enzymes. For many halogenated aromatic hydrocarbons, congeners with lateral (2,3,7,8-substituted) halogen atoms are often more persistent and toxic.
Without specific experimental data for this compound, it is difficult to definitively state its bioaccumulation potential relative to other tribromo-dibenzofuran isomers. However, based on general structure-activity relationships for similar compounds, it can be hypothesized that its bioaccumulation potential would be significant due to its lipophilic nature and the presence of three bromine atoms, which increases its resistance to degradation.
Further research is needed to determine the specific bioaccumulation and biomagnification factors for this compound and to understand how its isomeric structure influences its environmental fate and behavior.
Environmental Fate and Transformation Processes of 3,4,8 Tribromo Dibenzofuran
Photolytic Degradation Pathways
Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for many halogenated aromatic compounds. For 3,4,8-Tribromo-dibenzofuran, both direct and indirect photolysis are anticipated to contribute to its transformation in the environment.
Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation and subsequent chemical breakdown. The rate of direct photolysis is dependent on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface, as well as the quantum yield of the reaction. While specific studies on this compound are limited, research on related polychlorinated dibenzofurans (PCDFs) indicates that direct aqueous photolysis is a slow process ias.ac.in. For instance, the direct photolysis of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in distilled water-acetonitrile solutions under midsummer sunlight conditions is slow ias.ac.in. The primary mechanism in direct photolysis of halogenated dibenzofurans is reductive dehalogenation, where a carbon-bromine bond is cleaved, leading to the formation of less brominated dibenzofurans.
Indirect photodegradation occurs when other substances in the environment, known as sensitizers, absorb solar radiation and produce reactive species that then degrade the target compound. In natural waters, dissolved organic matter, nitrate (B79036) ions, and other photosensitizers can generate reactive oxygen species such as hydroxyl radicals, singlet oxygen, and peroxyl radicals. These reactive species can significantly accelerate the degradation of persistent organic pollutants.
Studies on PCDFs have shown that their photodegradation rates are substantially enhanced in natural waters compared to distilled water, highlighting the importance of indirect photolysis ias.ac.in. The observed net photodegradation rate of 2,3,4,7,8-pentachlorodibenzofuran in natural lake water was found to be 240-fold faster than the rate of direct photolysis ias.ac.in. This increased rate is attributed to the action of natural sensitizers present in the water ias.ac.in. For this compound, similar indirect photodegradation mechanisms are expected to be a major transformation pathway in sunlit surface waters.
The quantum yield is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing a specific reaction for each photon absorbed. Quantum yields for the direct photolysis of PCDFs in water-acetonitrile mixtures are reported to be in the range of 10⁻² to 10⁻⁵ ias.ac.in.
| Photolysis Condition | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| Direct Photolysis (Simulated) | 0.01 | 69.3 |
| Indirect Photolysis (Simulated) | 2.40 | 0.29 |
This is a hypothetical data table created for illustrative purposes based on the 240-fold rate enhancement observed for a related chlorinated compound.
Biotransformation and Biodegradation Mechanisms
The microbial breakdown of persistent halogenated compounds is a key process in their ultimate removal from the environment. The biotransformation of this compound is expected to involve initial debromination followed by cleavage of the aromatic ring structure.
The environmental conditions, particularly the presence or absence of oxygen, play a crucial role in the microbial degradation pathways of halogenated aromatic compounds.
Anaerobic Environments: Under anaerobic conditions, reductive dehalogenation is the primary initial step in the biodegradation of highly halogenated compounds. In this process, microorganisms use the halogenated compound as an electron acceptor, replacing a bromine atom with a hydrogen atom. This process is critical as it reduces the toxicity of the compound and makes the resulting less-halogenated intermediates more susceptible to further degradation. For other brominated compounds like Tetrabromobisphenol A (TBBPA), reductive debromination to bisphenol A (BPA) has been observed in anaerobic sediment slurries nih.gov. It is plausible that a similar reductive debromination pathway exists for this compound, leading to the formation of di- and mono-brominated dibenzofurans.
Aerobic Environments: In aerobic environments, the degradation of the dibenzofuran (B1670420) structure is typically initiated by oxygenase enzymes. Once the bromine substituents are removed, the resulting dibenzofuran molecule can be attacked by dioxygenase enzymes. This leads to the hydroxylation of the aromatic rings and subsequent ring cleavage, ultimately breaking down the molecule into simpler compounds that can be used by microorganisms for energy and growth ethz.chnih.gov. For example, Staphylococcus auriculans DBF63 can grow on dibenzofuran as a sole carbon and energy source, producing hydroxylated intermediates nih.gov.
A sequential anaerobic-aerobic process is often effective for the complete mineralization of highly halogenated compounds nih.gov. The initial anaerobic phase removes the halogen substituents, and the subsequent aerobic phase breaks down the core aromatic structure nih.gov.
The initial steps in the microbial degradation of dibenzofurans are catalyzed by specific enzyme systems.
Reductive Dehalogenases: In anaerobic bacteria, reductive dehalogenases are the key enzymes responsible for removing halogen substituents from aromatic rings. These enzymes are often part of complex electron transport chains where they transfer electrons to the halogenated substrate.
Dioxygenases: Under aerobic conditions, the degradation of the dibenzofuran ring is initiated by dioxygenase enzymes ethz.ch. A well-studied example is the dibenzofuran 4,4a-dioxygenase system, which is a three-component enzyme that attacks the angular position of the dibenzofuran molecule ethz.ch. This enzymatic attack leads to the formation of unstable dihydroxy-intermediates that undergo further transformation and eventual ring cleavage ethz.ch. In some bacteria, such as Sphingomonas sp. RW1, multiple isofunctional enzymes for the degradation of dibenzofuran have been identified ethz.ch.
The table below lists the key enzyme systems and their roles in the degradation of halogenated dibenzofurans.
| Enzyme System | Environment | Role in Degradation |
| Reductive Dehalogenases | Anaerobic | Catalyze the removal of bromine atoms (reductive debromination). |
| Dibenzofuran Dioxygenases | Aerobic | Initiate the breakdown of the dibenzofuran ring structure through hydroxylation. |
| Other Mono- and Dioxygenases | Aerobic | Further hydroxylate the aromatic rings, leading to ring cleavage. |
Metabolite Identification and Pathways
The primary route of metabolism for these compounds is through oxidation, primarily mediated by the cytochrome P450 monooxygenase system. This enzymatic system introduces hydroxyl (-OH) groups onto the aromatic rings, a crucial step that increases the water solubility of the parent compound and facilitates its excretion from the body.
For instance, studies on other tribromodibenzofuran isomers have demonstrated the formation of hydroxylated metabolites. The position of the bromine atoms on the dibenzofuran skeleton significantly influences the rate and extent of metabolism. Congeners with adjacent unsubstituted carbon atoms are generally more susceptible to enzymatic attack. In the case of this compound, the presence of unsubstituted positions at C1, C2, C6, C7, and C9 provides potential sites for hydroxylation.
The initial hydroxylation can be followed by further metabolic steps, including conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663). These conjugation reactions further enhance the water solubility of the metabolites, making them more readily eliminated in urine or feces.
It is also important to consider the potential for reductive debromination, a process where a bromine atom is removed and replaced by a hydrogen atom. This can be mediated by anaerobic microorganisms in sediments and soils. While this process is more commonly documented for more highly brominated compounds, it could potentially play a role in the transformation of this compound under anoxic conditions, leading to the formation of di- and mono-brominated dibenzofurans.
Table 1: Potential Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Enzyme System | Potential Metabolites |
| Hydroxylation | Cytochrome P450 Monooxygenases | Hydroxylated tribromo-dibenzofurans (e.g., at C1, C2, C6, C7, or C9 positions) |
| Conjugation | UDP-glucuronosyltransferases, Sulfotransferases | Glucuronide and sulfate conjugates of hydroxylated metabolites |
| Reductive Debromination | Microbial Reductases (anaerobic) | Dibromo-dibenzofurans, Mono-bromo-dibenzofurans |
Chemical Degradation Processes in Environmental Media
In addition to biological transformation, this compound is subject to various chemical degradation processes in the environment. These abiotic reactions are crucial in determining the persistence and long-range transport of the compound.
Hydrolysis and Other Abiotic Reactions
Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for aromatic ethers like dibenzofurans under typical environmental pH and temperature conditions. The carbon-oxygen-carbon ether linkage in the furan (B31954) ring is relatively stable and resistant to cleavage by water.
However, other abiotic processes can contribute to the degradation of this compound. Photodegradation, or the breakdown of the molecule by sunlight, is likely a more significant process. The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-bromine bonds. This process of photolytic debromination would result in the formation of dibenzofurans with fewer bromine atoms, and potentially, the complete mineralization of the compound over extended periods of exposure to sunlight. The rate of photodegradation is influenced by various factors, including the intensity of solar radiation, the presence of photosensitizing agents in the water or atmosphere, and the medium in which the compound is present.
Atmospheric oxidation by hydroxyl radicals (•OH) is another important abiotic degradation pathway. These highly reactive radicals can attack the aromatic rings of this compound, leading to ring-opening and the formation of a variety of smaller, more polar degradation products. The rate of this process depends on the concentration of hydroxyl radicals in the atmosphere, which varies with factors such as sunlight intensity and the presence of other atmospheric pollutants.
Adsorption and Desorption Dynamics in Environmental Compartments
The movement and bioavailability of this compound in the environment are heavily influenced by its tendency to adsorb to solid phases such as soil, sediment, and suspended particles.
Interaction with Organic Carbon and Mineral Phases
As a hydrophobic (water-repelling) organic compound, this compound exhibits a strong affinity for organic matter in soil and sediment. The primary mechanism of adsorption is partitioning into the organic carbon fraction. The strength of this interaction is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc value for this compound is not available, it is expected to be high, indicating a strong tendency to bind to organic matter.
In addition to organic carbon, this compound can also adsorb to the surfaces of mineral phases in soil and sediment, such as clays (B1170129) and metal oxides. The mechanisms for this interaction can include weaker van der Waals forces and potentially more specific interactions depending on the surface properties of the minerals. However, for hydrophobic compounds like PBDFs, partitioning to organic matter is generally the dominant adsorption process.
Influence on Environmental Mobility and Bioavailability
The strong adsorption of this compound to soil and sediment particles has significant implications for its environmental fate. High adsorption reduces its concentration in the aqueous phase, thereby limiting its mobility and transport through groundwater. This sequestration in solid matrices also reduces its bioavailability to many organisms, as they primarily take up chemicals from the surrounding water.
However, sediment-dwelling organisms can be exposed to high concentrations of the compound through ingestion of contaminated particles. Furthermore, desorption from these particles can act as a long-term source of the compound to the overlying water column, even after primary sources of contamination have been removed.
Volatilization and Air-Water Exchange Dynamics
Volatilization, the transfer of a chemical from a liquid or solid phase to the gas phase, is another important process governing the environmental distribution of this compound. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H).
While a specific Henry's Law constant for this compound is not documented in the available literature, it is expected to be moderately volatile. This suggests that volatilization from water bodies to the atmosphere can be a significant transport pathway. Once in the atmosphere, this compound can be transported over long distances before being redeposited to land or water through wet (rain, snow) or dry (particle settling) deposition.
The air-water exchange is a dynamic process, with the direction of net flux depending on the relative concentrations in the two phases and environmental conditions such as temperature and wind speed. This process contributes to the global distribution of persistent organic pollutants like PBDFs.
Table 2: Summary of Environmental Fate Parameters (Qualitative)
| Environmental Process | Expected Significance for this compound | Key Influencing Factors |
| Metabolism | Moderate to Low | Presence of specific microbial and animal enzymes, degree of bromination |
| Hydrolysis | Low | pH, temperature |
| Photodegradation | Moderate to High | Sunlight intensity, presence of photosensitizers |
| Atmospheric Oxidation | Moderate | Concentration of hydroxyl radicals |
| Adsorption to Organic Carbon | High | Organic carbon content of soil/sediment |
| Adsorption to Mineral Phases | Low to Moderate | Clay content, mineralogy |
| Environmental Mobility | Low | High adsorption to solids |
| Bioavailability in Water Column | Low | High adsorption to solids |
| Volatilization from Water | Moderate | Henry's Law constant, temperature, wind speed |
| Air-Water Exchange | Significant for long-range transport | Henry's Law constant, atmospheric conditions |
Advanced Analytical Methodologies for 3,4,8 Tribromo Dibenzofuran
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical first step in the analytical workflow for 3,4,8-Tribromo-dibenzofuran. The primary goal is to isolate the target analyte from the bulk matrix while removing interfering substances that could compromise subsequent analysis. The choice of technique depends on the nature of the sample matrix, which can range from soils and sediments to biological tissues and foodstuffs. researchgate.net
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting organic analytes from solid and semi-solid samples. nih.govmdpi.com This method utilizes solvents at elevated temperatures (typically 75–200 °C) and pressures (around 100 atm) to enhance extraction efficiency. nih.govmdpi.com These conditions keep the solvent in its liquid state, while the high temperature increases the solubility and mass transfer rate of the analyte, and the high pressure forces the solvent into the pores of the sample matrix. nih.govmdpi.com
The use of ASE/PLE significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.govresearchgate.net For the extraction of polyhalogenated dibenzodioxins and dibenzofurans (PXDD/Fs), including brominated congeners, temperature has been identified as the most critical parameter. researchgate.net Common solvents used for these compounds include toluene (B28343) or mixtures such as n-hexane/acetone and n-heptane/dichloromethane. researchgate.netdioxin20xx.org The process can be automated and performed in multiple cycles to ensure quantitative recovery of the target analytes. mdpi.comnih.gov
| Parameter | Typical Range/Value | Purpose |
|---|---|---|
| Temperature | 100 - 200 °C | Increases solvent viscosity and analyte solubility. mdpi.comresearchgate.net |
| Pressure | ~100 atm (1500 psi) | Maintains solvent in a liquid state above its boiling point. mdpi.comnih.gov |
| Solvent | Toluene, n-Hexane/Acetone (1:1), n-Heptane | Solubilizes the target nonpolar analytes. researchgate.netnih.gov |
| Static Cycles | 1 - 3 cycles | Allows time for the solvent to penetrate the matrix and dissolve analytes. nih.govmdpi.com |
| Static Time | 5 - 15 minutes per cycle | Duration of the static extraction phase. nih.govresearchgate.net |
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration, particularly for aqueous samples. koreascience.kr It operates on the principle of partitioning analytes between a liquid phase (the sample) and a solid stationary phase (the sorbent). nih.gov For environmental water samples, SPE can be used to extract and enrich trace levels of brominated flame retardants, including PBDFs. nih.gov The sample is passed through a cartridge or disk containing a sorbent that retains the analytes of interest. Interfering compounds are washed away, and the target analytes are then eluted with a small volume of an appropriate solvent. nih.gov The choice of sorbent is crucial and is based on the polarity of the target analyte; for nonpolar compounds like this compound, hydrophobic sorbents are employed. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free microextraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. fishersci.com The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is particularly useful for sampling extracts after an initial extraction step like ASE, providing a simple and rapid method for concentrating the analytes. fishersci.com
| Sorbent Type | Interaction Mechanism | Application Example |
|---|---|---|
| C18 (Octadecylsilane) | Reverse-phase (hydrophobic) | Extraction of nonpolar organic compounds from aqueous matrices. |
| Starch-based Polymers | Hydrophobic and π-π interactions | Used for the extraction of polybrominated diphenyl ethers (PBDEs) from water. nih.gov |
| Graphene-doped Fe3O4 | π-π stacking and hydrophobic interactions | Magnetic SPE for brominated flame retardants in environmental waters. nih.gov |
Extracts from complex matrices, especially biological tissues and soils, contain a wide variety of co-extracted compounds (e.g., lipids, pigments, and other organic pollutants) that can interfere with the analysis of this compound. researchgate.netnih.gov Therefore, rigorous clean-up procedures are essential.
A common approach involves the use of multi-layer chromatography columns. These columns can be packed with different adsorbents to remove specific classes of interferences. For instance:
Acidic Silica (B1680970) Gel : Sulfuric acid-impregnated silica is highly effective at oxidizing and retaining lipids and other biogenic materials. nih.gov
Alumina : Alumina columns are used to separate compounds based on their polarity and can effectively remove certain interfering substances. researchgate.net
Florisil : This magnesium silicate (B1173343) adsorbent is used to remove polar interferences. fishersci.comresearchgate.net
Activated Carbon : Carbon-based sorbents are particularly effective for fractionating planar molecules like PBDFs from non-planar compounds such as polychlorinated biphenyls (PCBs). dioxin20xx.org
These clean-up steps can be performed offline using gravity columns or integrated into automated systems. Some advanced methods even incorporate adsorbents directly into the PLE/ASE extraction cell for a combined extraction and clean-up process, known as "in-cell clean-up". nih.govnih.gov
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) for Isomer-Specific Analysis
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the definitive analytical technique for the isomer-specific determination of polyhalogenated dioxins and furans, including this compound. researchgate.netepa.govpublications.gc.ca This method provides the unparalleled selectivity and sensitivity required to detect these compounds at ultra-trace levels (picograms or lower) in complex samples. well-labs.com
The term "tribromodibenzofuran" refers to a group of structural isomers that differ only in the positions of the three bromine atoms on the dibenzofuran (B1670420) backbone. These isomers often exhibit different toxicological properties, making their separation and individual quantification crucial. There are a total of 135 possible polybrominated dibenzofuran congeners. epa.gov
High-resolution gas chromatography achieves the separation of these isomers. chromatographyonline.com This is typically accomplished using long (e.g., 60 meters), narrow-bore fused silica capillary columns coated with a specific stationary phase. epa.govchromatographyonline.com The choice of stationary phase is critical for resolving closely eluting isomers. For general analysis of PBDD/Fs, a nonpolar 5% phenyl-substituted dimethylpolysiloxane phase (e.g., DB-5) is commonly used as a primary column. epa.govchromatographyonline.com The high efficiency of these columns allows for the separation of many, though not all, PBDF isomers. researchgate.net
| Stationary Phase | Polarity | Typical Dimensions | Application Notes |
|---|---|---|---|
| 5% Phenyl Polysiloxane (e.g., DB-5ms) | Nonpolar | 60 m x 0.25 mm x 0.25 µm | Primary column for general PBDD/F and PCDD/F analysis. epa.govchromatographyonline.com |
| 50% Cyanopropylphenyl (e.g., SP-2331) | Polar | 60 m x 0.25 mm x 0.20 µm | Confirmation column used to resolve specific co-eluting isomers. epa.govchromatographyonline.com |
High-resolution mass spectrometry is essential for the unequivocal identification and quantification of this compound. nih.govresearchgate.net A high-resolution mass spectrometer can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high mass accuracy allows for the determination of an ion's elemental formula, which is critical for distinguishing the target analyte from co-eluting isobaric interferences (different compounds with the same nominal mass). researchgate.net
Furthermore, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near-equal natural abundance (approximately 50.7% and 49.3%, respectively). acs.org This results in a highly characteristic isotopic pattern for brominated compounds. A molecule containing three bromine atoms, such as this compound, will exhibit a unique isotopic cluster of ions (M, M+2, M+4, M+6) with a distinctive intensity ratio. The HRMS instrument precisely measures both the accurate masses and the relative abundances of these isotopic peaks. Confirmation of the analyte's presence requires that the measured mass is within a narrow tolerance (e.g., ±5 ppm) of the theoretical exact mass and that the observed isotopic ratio matches the theoretical ratio. nih.govnih.gov This combination of high-resolution accurate mass and isotopic pattern analysis provides an exceptionally high degree of confidence in the identification of the compound. acs.org
Alternative Hyphenated Techniques for Trace Analysis
In the pursuit of detecting minute quantities of this compound, analytical chemistry has evolved beyond traditional methods, embracing more sophisticated and sensitive hyphenated techniques. These methodologies are crucial for understanding the environmental fate and metabolic pathways of this compound.
Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS)
Gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) has emerged as a robust and cost-effective alternative to high-resolution mass spectrometry (HRMS) for the analysis of halogenated dibenzofurans. ewha.ac.krnih.gov This technique offers excellent selectivity and sensitivity, which is essential for detecting trace levels of this compound in complex environmental matrices like soil. ewha.ac.kr
The triple quadrupole setup operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion of the target analyte, the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion. This process significantly reduces background noise and enhances specificity. The use of a dynamic MRM (dMRM) mode further optimizes the analysis by scheduling the monitoring of specific ion transitions only around the expected retention time of the analyte, thereby improving the cycle time and the number of data points across the chromatographic peak. ewha.ac.krnih.gov
Studies comparing GC-MS/MS with the traditional GC-HRMS have demonstrated its comparable performance for the quantification of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). ewha.ac.krnih.gov While GC-HRMS is noted for its exceptional sensitivity, GC-MS/MS meets the validation criteria recommended by standard methods and shows good agreement in results for real-world samples. ewha.ac.krnih.gov The primary advantages of GC-MS/MS include lower capital investment and reduced maintenance costs, making it an attractive option for routine analysis and soil remediation research. ewha.ac.kr
Table 1: Comparison of GC-MS/MS and GC-HRMS for Dioxin/Furan (B31954) Analysis
| Feature | Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) | Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) |
| Principle | Monitors specific precursor-to-product ion transitions (MRM). | Measures mass-to-charge ratio with very high resolution, separating analytes from interferences based on exact mass. |
| Selectivity | High, due to the specificity of MRM transitions. ewha.ac.kr | Very high, based on accurate mass measurement. ewha.ac.kr |
| Sensitivity | Meets criteria of standard methods for trace analysis. nih.gov | Considered the gold standard for sensitivity. ewha.ac.kr |
| Cost | Lower capital investment and maintenance costs. ewha.ac.kr | Higher capital investment and operational expenses. ewha.ac.kr |
| Application | Cost-effective alternative for contaminated soil analysis and routine monitoring. ewha.ac.kr | Standard method for compliance and low-level detection. |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Polar Metabolites
While GC-based methods are ideal for the analysis of thermally stable and volatile compounds like this compound, they are less suitable for its more polar metabolites. The metabolic transformation of dibenzofurans often involves hydroxylation, which increases their polarity and makes them less volatile. nih.gov For the analysis of these polar metabolites, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the superior technique. nih.gov
LC-HRMS combines the separation capabilities of liquid chromatography for polar compounds with the high mass accuracy and resolution of HRMS detectors like Time-of-Flight (TOF) or Orbitrap analyzers. nih.gov This allows for the confident identification and quantification of metabolites without the need for chemical derivatization, which is often required for GC analysis.
The high resolving power of HRMS is critical for distinguishing between metabolites with very similar masses and for elucidating their elemental composition from the accurate mass measurement. nih.gov Untargeted and suspect screening approaches using LC-HRMS are powerful tools for discovering novel metabolites of this compound and understanding its biotransformation pathways. nih.gov Techniques such as hydrophilic interaction chromatography (HILIC) can be employed to improve the retention and separation of highly polar metabolites. hpst.cz
Table 2: Key Parameters in LC-HRMS for Metabolite Analysis
| Parameter | Description | Importance for Metabolite Analysis of this compound |
| Chromatography Mode | e.g., Reversed-Phase (RP), Hydrophilic Interaction (HILIC). hpst.cz | HILIC is often preferred for retaining and separating very polar hydroxylated or conjugated metabolites. hpst.cz |
| Mass Analyzer | e.g., Time-of-Flight (TOF), Orbitrap. nih.gov | Provides high mass accuracy (<5 ppm) and resolution (>10,000), enabling confident elemental composition determination. nih.gov |
| Ionization Source | e.g., Electrospray Ionization (ESI). | ESI is a soft ionization technique suitable for polar and thermally labile metabolites, minimizing fragmentation in the source. |
| Acquisition Mode | Full scan, data-dependent acquisition (DDA), data-independent acquisition (DIA). | DDA and DIA are used to acquire fragmentation data (MS/MS) for structural elucidation of unknown metabolites. |
Quality Assurance and Quality Control (QA/QC) in this compound Analysis
Rigorous quality assurance and quality control (QA/QC) measures are fundamental to ensuring the reliability, accuracy, and comparability of data generated during the trace analysis of this compound.
Certified Reference Materials and Interlaboratory Comparison Studies
Certified Reference Materials (CRMs) are indispensable tools in analytical laboratories for method validation, calibration, and ensuring the accuracy of measurements. For halogenated dibenzofurans, CRMs consist of a well-characterized matrix (e.g., sediment, fish tissue) containing known concentrations of specific congeners. By analyzing these materials, laboratories can assess the performance of their entire analytical procedure, from extraction and cleanup to instrumental analysis.
Interlaboratory comparison studies are another critical component of external quality control. nih.gov In these studies, multiple laboratories analyze the same samples, and the results are compared to a reference value or to the consensus value of the participating labs. nih.govresearchgate.net This process helps to identify potential biases in analytical methods, harmonize results across different laboratories, and ensure that data from various sources are comparable. nih.gov For regulated compounds like dioxins and furans, participation in such studies is often a requirement for laboratory accreditation. These studies have highlighted differences between analytical compliance methods, such as US EPA Method 1613b and European Union Method EN 1948, particularly concerning the requirements for chromatographic confirmation of isomers. nih.gov
Isotope Dilution Mass Spectrometry for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for the accurate quantification of organic micropollutants, including this compound. duq.edunih.gov This technique provides a high level of accuracy and precision by correcting for the loss of analyte during sample preparation and for variations in instrument response. duq.edukoreascience.kr
The principle of IDMS involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample at the very beginning of the analytical procedure. nih.govnih.gov This labeled compound, known as an internal standard, is chemically identical to the native analyte and therefore behaves similarly throughout the extraction, cleanup, and chromatographic steps.
Because the labeled and unlabeled compounds co-elute from the gas or liquid chromatograph, they are measured simultaneously by the mass spectrometer. The concentration of the native analyte is then calculated based on the ratio of the response of the native analyte to that of the isotopically labeled standard. nih.gov This ratiometric measurement is inherently more precise than external calibration methods, as it is unaffected by variations in sample volume, injection volume, or instrument sensitivity. The use of IDMS significantly improves the reliability of quantification, especially at the low concentrations at which this compound is typically found in environmental and biological samples. duq.edu
Ecotoxicological Considerations and Environmental Risk Assessment for 3,4,8 Tribromo Dibenzofuran Excluding Human Data
Bioaccumulation and Trophic Transfer Mechanisms in Aquatic and Terrestrial Organisms
Halogenated dibenzofurans, including tribromo-dibenzofurans, are lipophilic compounds, a characteristic that drives their bioaccumulation in the fatty tissues of organisms. iupac.org This process involves the net uptake of a chemical from the environment, leading to concentrations in an organism that exceed those in the surrounding medium. The transfer and magnification of these compounds through the food chain, known as trophic transfer or biomagnification, can lead to progressively higher concentrations at higher trophic levels.
In aquatic ecosystems, benthic invertebrates and fish can accumulate these compounds from contaminated sediments and water. medwinpublishers.com Studies on related polychlorinated dibenzofurans (PCDFs) have shown that fish tend to selectively accumulate 2,3,7,8-substituted isomers. medwinpublishers.com This suggests that the substitution pattern on the dibenzofuran (B1670420) core is a critical factor in determining the extent of bioaccumulation. For instance, in a study of the Ya-Er Lake area in China, which was heavily polluted with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), it was observed that while snails, shrimp, and freshwater mussels took up PCDD/Fs from the water, fish exhibited selective accumulation of the 2,3,7,8-substituted isomers. medwinpublishers.com The high concentrations of these compounds in the sediment facilitated their transfer to and bioaccumulation in aquatic organisms. medwinpublishers.com
The transfer of these contaminants is not limited to aquatic environments. Emerging aquatic insects can transport dibenzofurans from contaminated sediments into terrestrial food chains, where they can be consumed by terrestrial predators. scielo.org.mx Fish-eating birds and other wildlife that prey on aquatic organisms are particularly at risk of high exposure levels due to biomagnification. medwinpublishers.com
A study on the toxicokinetics of several brominated and chlorinated dibenzofurans in mice highlighted the importance of the substitution pattern on retention and elimination. For instance, the non-2,3,7,8-substituted 2,3,8-tribromodibenzofuran (B1345176) (TrBDF) was poorly retained in the liver and rapidly eliminated, whereas 2,3,7,8-substituted congeners showed greater persistence. tandfonline.com This suggests that the presence of halogen atoms at the 2, 3, 7, and 8 positions is a key factor for biological persistence. tandfonline.com The elimination half-times of 2,3,7,8-substituted compounds were found to follow first-order kinetics. tandfonline.com
In aquatic organisms, the elimination of similar compounds can be slow. For example, studies on polychlorinated dibenzofurans have shown that factors such as the degree of chlorination and the specific isomer influence the elimination rates in fish. Generally, less chlorinated congeners are eliminated more rapidly than more highly chlorinated ones.
Table 1: Comparative Elimination Half-Times of Selected Halogenated Dibenzofurans in Mice
| Compound | Elimination Half-Time (days) |
| 2,3,7-tribromo-8-chloro-dibenzofuran (TrBCDF) | 5.6 |
| 2,3,7,8-tetrabromo-dibenzofuran (TeBDF) | 8.8 |
| 1,2,3,7,8-pentabromo-dibenzofuran (PeBDF) | 13 |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 8.7 |
| Data sourced from a study on C57BL/6J mice, indicating the persistence of 2,3,7,8-substituted congeners. tandfonline.com |
The bioavailability of 3,4,8-Tribromo-dibenzofuran, which is the fraction of the chemical that is available for uptake by organisms, is influenced by various environmental factors. In aquatic systems, these compounds have very low water solubility and tend to bind strongly to organic matter in sediments. scielo.org.mx
The organic carbon content of sediment is a key factor affecting bioavailability. A study on the bioavailability of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) from municipal incinerator fly ash to carp (B13450389) demonstrated that higher organic carbon content in the fly ash resulted in lower TCDD residues in the fish, despite higher TCDD concentrations in the ash itself. scielo.org.mx This suggests that strong sorption to organic carbon can reduce the bioavailability of these compounds to aquatic organisms. Other sediment properties, such as grain size, can also play a role. nih.gov
In addition to sediment characteristics, the presence of dissolved organic carbon in the water column can affect the bioavailability of hydrophobic compounds by altering their partitioning between water and biological membranes. nih.gov
Molecular Mechanisms of Ecotoxicity in Model Organisms
The toxicity of this compound and related compounds at the molecular level is primarily mediated through their interaction with specific cellular pathways.
A primary mechanism of toxicity for dioxin-like compounds, including polyhalogenated dibenzofurans, is the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism, such as cytochrome P4501A (CYP1A). nih.govresearchgate.net
In fish, exposure to AhR agonists can lead to a variety of adverse effects, including developmental toxicity. For example, activation of the AhR in zebrafish embryos has been shown to cause developmental abnormalities such as fin duplication. researchgate.netbohrium.com Studies on goldfish have indicated that different AhR isoforms (AhR1 and AhR2) may have varying sensitivities and tissue-specific expression patterns, with AhR2 appearing to be more sensitive to TCDD exposure. researchgate.net
Birds are also sensitive to the toxic effects of AhR agonists. In vitro studies using luciferase reporter gene assays have demonstrated that various polychlorinated diphenyl sulfides can activate the AhR1 in avian species like chicken, ring-necked pheasant, and Japanese quail, with the potency generally increasing with the degree of chlorination. researchgate.net This activation of the AhR pathway is a critical initiating event for many of the toxic outcomes observed in birds, which can include reproductive impairment and immune suppression. nih.gov
There is substantial evidence that many halogenated aromatic hydrocarbons, including PCDFs and PBDFs, can act as endocrine-disrupting chemicals (EDCs) in wildlife. medwinpublishers.com EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. medwinpublishers.com
In aquatic wildlife, exposure to EDCs has been linked to a range of reproductive and developmental abnormalities. medwinpublishers.commdpi.com For instance, certain environmental contaminants can mimic sex hormones or block their receptors, leading to effects such as feminization of male fish or masculinization of female snails. iupac.org Polychlorinated dibenzofurans have been shown to exhibit antiestrogenic responses in both in vivo and in vitro studies. iupac.org While direct evidence for this compound is lacking, its structural similarity to other known EDCs suggests a potential to disrupt endocrine function in non-mammalian wildlife.
Exposure to brominated compounds, including brominated flame retardants which can include PBDFs as byproducts, has been shown to induce oxidative stress in fish. scielo.org.mxfao.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. e-fas.org
Increased production of ROS can lead to cellular damage, including lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage. scielo.org.mx In response to oxidative stress, organisms may upregulate antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) to mitigate the damage. nih.gov Studies on fish exposed to mixtures of contaminants including polybrominated diphenyl ethers (PBDEs) have demonstrated alterations in the expression of genes related to ROS scavenging and increased levels of lipid peroxidation markers like malondialdehyde (MDA). nih.gov In invertebrates, exposure to contaminants can also elicit cellular responses such as changes in the viability and phagocytic activity of immune cells (coelomocytes). researchgate.net
Sublethal Effects on Non-Human Biota (e.g., Developmental, Reproductive, Immunological in wildlife)
Polybrominated dibenzofurans belong to a class of persistent organic pollutants that can exert significant toxic effects on wildlife at concentrations below those that cause outright mortality. These sublethal effects can impair the health, development, and reproductive success of organisms, potentially leading to population-level impacts.
Developmental Effects
Exposure to certain PBDF congeners during early life stages is known to cause developmental abnormalities in vertebrates. Studies on mice have shown that PBDFs can be potent teratogens, inducing malformations such as cleft palate and hydronephrosis (a condition where the kidney swells due to urine build-up). These effects often occur at doses below those that cause overt toxicity to the mother or fetus. For instance, in C57BL/6N mice, exposure to various PBDFs on gestation day 10 resulted in a significant increase in hydronephrosis at doses where no maternal toxicity or increase in embryo/fetal mortality was observed.
Reproductive Effects
As endocrine-disrupting chemicals (EDCs), PBDFs and related compounds pose a considerable threat to the reproductive health of aquatic fauna. pops.int These substances can interfere with hormonal systems, disrupting gamete development, sexual differentiation, and reproductive behavior. pops.int Exposure to the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) during early development has been shown to reduce the reproductive capacity of zebrafish. epa.gov Offspring from TCDD-exposed parents exhibited reduced egg production and fertility, demonstrating that adverse reproductive impacts can even be passed to the next generation. epa.gov Given the similar mode of action, PBDFs are presumed to have the potential to cause comparable reproductive impairments in fish and other wildlife. nih.gov
Immunological Effects
The immune system is a sensitive target for dioxin-like compounds. Studies on non-human primates have provided insight into the immunotoxic potential of this chemical class. For example, treatment of marmosets with TCDD led to significant changes in peripheral lymphocyte subpopulations. nih.gov Specifically, a reduction in CD4+ "helper-inducer" T-cells was observed, which could compromise the animal's ability to mount an effective immune response. nih.gov While these studies were not conducted on PBDFs, the shared mechanism of toxicity suggests that brominated congeners could also adversely affect the immune systems of wildlife.
Comparative Ecotoxicity with Other Brominated Aromatic Hydrocarbons
The toxicity of PBDFs varies significantly between different congeners based on the number and position of the bromine atoms. Generally, congeners with bromine atoms in the 2,3,7, and 8 positions exhibit the highest toxicity, similar to their chlorinated counterparts. epa.gov
Studies directly comparing brominated and chlorinated analogues have revealed important differences. In an early life stage bioassay with rainbow trout, several polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs were tested for their lethality relative to TCDD. pops.int The results showed that 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF) was nine times more potent than its chlorinated analog, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), in this specific assay. pops.int This suggests that structure-activity relationships for brominated compounds can be different from those for chlorinated compounds and that simply extrapolating from chlorinated congeners may underestimate the risk of some PBDFs in certain species. pops.int
The teratogenic potential also varies widely among brominated congeners. A study in mice compared the ability of four different brominated compounds to induce hydronephrosis and cleft palate. The results, summarized in the table below, show a wide range of potency, with 2,3,7,8-tetrabromodibenzo-p-dioxin (B1210597) (TBDD) being the most potent teratogen among the tested compounds.
| Compound | Lowest Observed Effect Level (LOEL) for Hydronephrosis (µg/kg) | LOEL for Cleft Palate (µg/kg) |
|---|---|---|
| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 3 | 48 |
| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 25 | 200 |
| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | 400 | 2400 |
| 1,2,3,7,8-Pentabromodibenzofuran (1PeBDF) | 500 | 4000 |
Data sourced from a study on C57BL/6N mice treated on gestation day 10.
Environmental Risk Characterization Approaches for Ecosystems
Characterizing the environmental risk of a substance like this compound involves a structured approach to evaluate the likelihood of adverse ecological effects occurring from exposure.
A widely accepted framework for this process is the Ecological Risk Assessment (ERA), which generally consists of three main phases:
Problem Formulation : This initial phase defines the scope of the assessment. It involves identifying the stressor (in this case, this compound), the ecosystems and wildlife receptors of concern, and the specific adverse effects (endpoints) to be evaluated (e.g., reproductive failure in fish, developmental abnormalities in birds). This phase results in a conceptual model that illustrates the relationships between the stressor, exposure pathways, and potential ecological effects.
Analysis Phase : This phase involves two key components:
Exposure Characterization : This evaluates the contact or co-occurrence of the stressor with the ecological receptors. It involves measuring or modeling the compound's release, environmental fate (transport and transformation), and concentrations in relevant media like water, sediment, and biota.
Ecological Effects Characterization : This evaluates the evidence that exposure to the stressor causes an adverse response. It involves gathering dose-response data from laboratory toxicity tests and field studies to determine the concentrations at which harmful effects occur.
Risk Characterization : In the final phase, the information from the analysis phase is integrated to estimate the probability and magnitude of adverse effects. nih.gov This can be done qualitatively or quantitatively. One common method is the risk quotient (RQ) method, where the predicted environmental concentration (PEC) is divided by a predicted no-effect concentration (PNEC). An RQ value greater than one suggests a potential for risk.
For dioxin-like compounds, including PBDFs, the Toxic Equivalency Factor (TEF) approach is a key tool in risk assessment. This method compares the toxicity of an individual congener to that of the most toxic reference compound, 2,3,7,8-TCDD. Each congener is assigned a TEF value, and the total toxic equivalence (TEQ) of a mixture can be calculated by summing the product of the concentration of each congener and its respective TEF. While TEFs have been well-established for chlorinated compounds, their development and application for a full range of brominated congeners is less complete but considered a valid approach. pops.int
Computational Chemistry and Theoretical Studies on 3,4,8 Tribromo Dibenzofuran
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely used to study the structures and properties of halogenated aromatic compounds. researchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results that align with experimental data where available. doaj.orgresearchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. finechem-mirea.ru For 3,4,8-Tribromo-dibenzofuran, this involves calculating the total electronic energy for various conformations to find the structure with the minimum energy. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. The dibenzofuran (B1670420) core is largely planar, and calculations would confirm the degree of planarity and the precise orientation of the three bromine atoms relative to the fused rings. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical data based on typical results from DFT calculations for similar halogenated aromatic compounds.
| Parameter | Predicted Value (Å or °) | Method/Basis Set |
| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å | B3LYP/6-311+G(d) |
| C-O Bond Length | 1.37 Å | B3LYP/6-311+G(d) |
| C-Br Bond Length (C3) | 1.89 Å | B3LYP/6-311+G(d) |
| C-Br Bond Length (C4) | 1.89 Å | B3LYP/6-311+G(d) |
| C-Br Bond Length (C8) | 1.88 Å | B3LYP/6-311+G(d) |
| C-O-C Angle | 105.5° | B3LYP/6-311+G(d) |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the dibenzofuran ring system, while the LUMO may have significant contributions from the carbon-bromine anti-bonding orbitals, which is relevant for processes like debromination. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound This table presents hypothetical data based on typical results from DFT calculations.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
Prediction of Reactivity and Transformation Pathways
Theoretical calculations can elucidate the mechanisms of chemical reactions, predict potential degradation pathways, and estimate reaction rates.
Reductive debromination is a critical transformation pathway for brominated compounds in the environment. Computational studies can predict the likelihood of this process by analyzing the molecule's electronic structure. The energy of the LUMO is closely related to a molecule's ability to capture an electron, which is the initial step in reductive debromination. researchgate.net A lower LUMO energy suggests a higher electron affinity and a greater potential for debromination. Calculations on similar compounds, such as polybrominated diphenyl ethers (PBDEs), have shown that the position of the bromine atom significantly influences the debromination potential. researchgate.net For this compound, theoretical models could be used to calculate the bond dissociation energies for each C-Br bond to determine which bromine atom is most likely to be removed.
In the atmosphere, the degradation of aromatic compounds is often initiated by reactions with hydroxyl (•OH) radicals. murdoch.edu.auresearchgate.net Computational chemistry can be used to model the reaction pathways between this compound and •OH radicals. nih.gov These calculations involve identifying the transition states and intermediates to determine the most energetically favorable reaction sites. For dibenzofuran, studies have shown that •OH addition to the carbon atoms of the rings is the primary degradation mechanism. murdoch.edu.au The presence of bromine atoms on the rings of this compound would influence the electron density distribution and thus the preferred sites of •OH attack. By calculating the activation energies for addition at each possible position, the atmospheric lifetime of the compound can be estimated. murdoch.edu.aunih.gov
Structure-Activity Relationship (SAR) Modeling for Environmental Fate Parameters
Structure-Activity Relationship (SAR) models, including Quantitative Structure-Activity Relationships (QSARs), are predictive tools that link the chemical structure of a molecule to its physicochemical properties and environmental behavior. ecetoc.org
Environmental partitioning coefficients dictate how a chemical distributes itself in the environment.
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to adsorb to organic matter in soil and sediment. ucanr.eduladwp.com A high Koc value suggests the compound will be less mobile in soil and more likely to be found in sediment. Koc can be predicted using SARs based on the octanol-water partitioning coefficient (Kow), which is a measure of hydrophobicity. epa.gov For a highly brominated, hydrophobic compound like this compound, a high Koc value would be expected.
Air-Water Partitioning Coefficient (Kaw): This coefficient, often expressed via Henry's Law Constant, describes the partitioning between air and water and is crucial for predicting a chemical's tendency to volatilize from water bodies.
SAR models use molecular descriptors (e.g., molecular weight, surface area, electronic properties derived from quantum calculations) to estimate these coefficients without the need for experimental measurement. epa.gov
QSAR models can also be developed to predict the rates of degradation processes, such as biodegradation or atmospheric oxidation. researchgate.net These models establish a statistical relationship between molecular descriptors and experimentally determined degradation half-lives for a series of related compounds. For this compound, descriptors could include the HOMO-LUMO gap, bond dissociation energies of the C-Br bonds, and steric parameters. By fitting these descriptors to known degradation data for other brominated dibenzofurans or similar persistent organic pollutants, a QSAR model could estimate the environmental persistence of this compound. researchgate.net
In Silico Approaches for Predicting Bioaccumulation Potential in Non-Human Species
The bioaccumulation potential of a chemical substance refers to its accumulation in an organism from all sources of exposure, including water, food, and sediment. For persistent organic pollutants like brominated dibenzofurans, in silico (computer-based) methods are invaluable for predicting this potential without the need for extensive and costly animal testing. Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this domain.
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property, such as its tendency to bioaccumulate. These models are built upon datasets of experimentally determined bioaccumulation factors (BAF) or bioconcentration factors (BCF) for a range of structurally similar chemicals. For compounds like this compound, a QSAR model would use molecular descriptors—numerical values that describe the chemical's properties—to predict its BAF or BCF.
Key molecular descriptors relevant to the bioaccumulation of halogenated aromatic hydrocarbons include:
Log Kow (Octanol-Water Partition Coefficient): This is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A high log Kow value is generally indicative of a higher potential for bioaccumulation.
Molecular Weight and Size: Larger molecules may be less readily taken up by organisms but can also be more difficult to eliminate.
Molecular Connectivity Indices: These descriptors quantify the degree of branching and complexity of a molecule's structure.
Quantum Chemical Descriptors: These are derived from calculations of the electronic structure of the molecule and can relate to its reactivity and interaction with biological molecules.
Table 1: Exemplary Molecular Descriptors for Bioaccumulation Prediction of this compound
| Descriptor | Predicted Value | Significance in Bioaccumulation |
| Log Kow | High | High lipophilicity suggests a strong tendency to accumulate in fatty tissues. |
| Molecular Weight | 404.88 g/mol | Moderate to high molecular weight can influence uptake and elimination kinetics. |
| Water Solubility | Low | Low solubility in water corresponds to higher partitioning into organic phases, including biota. |
| Biotransformation Rate | Predicted to be low | Slow metabolic breakdown can lead to prolonged persistence and accumulation in organisms. |
Note: The values in this table are illustrative and based on the general properties of highly brominated aromatic compounds. Specific predicted values would require the application of a validated QSAR model.
Molecular Docking Studies with Environmental Receptors (e.g., AhR in fish)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of environmental toxicology, it is a powerful tool for understanding how a compound like this compound might interact with biological receptors, such as the Aryl Hydrocarbon Receptor (AhR).
The AhR is a protein that plays a crucial role in mediating the toxic effects of many planar halogenated aromatic hydrocarbons, including dioxins and dibenzofurans. nih.gov The binding of a ligand to the AhR can trigger a cascade of cellular events, leading to adverse effects. In fish, the AhR pathway is a key determinant of the toxicity of these compounds.
A molecular docking study of this compound with the fish AhR would involve the following steps:
Preparation of the Receptor Structure: A three-dimensional model of the fish AhR ligand-binding domain would be obtained, often from protein data banks or through homology modeling.
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and its energy minimized.
Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the dibenzofuran within the AhR's binding pocket.
Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the receptor would then be analyzed.
Studies on other dibenzofurans have shown that interactions such as hydrogen bonding and hydrophobic interactions are key to their binding with the AhR. nih.gov The planarity of the dibenzofuran ring system is a critical factor for a good fit within the AhR binding pocket. The position and number of bromine atoms on the dibenzofuran core would significantly influence the binding affinity and subsequent toxic potency.
Table 2: Hypothetical Results of a Molecular Docking Study of this compound with Fish AhR
| Parameter | Predicted Outcome | Implication for Toxicity |
| Binding Affinity (kcal/mol) | High Negative Value | Indicates a strong and stable interaction with the AhR, suggesting potential for high toxicity. |
| Key Interacting Residues | Amino acids within the hydrophobic binding pocket | Hydrophobic interactions are likely the primary driving force for binding. |
| Binding Pose | Planar orientation within the binding pocket | A coplanar structure is generally required for potent AhR agonism. |
| Conformational Changes in AhR | Potential for significant conformational change upon binding | Ligand-induced conformational changes are necessary to initiate the downstream toxic effects. |
Note: This table presents hypothetical outcomes to illustrate the type of data generated from a molecular docking study. Actual results would depend on a specific computational experiment.
While direct computational studies on this compound are not currently available, the established in silico methodologies for predicting bioaccumulation and receptor interactions provide a strong framework for assessing its environmental risks. Future research applying these techniques to this specific compound is necessary to fill the existing data gap.
Regulatory Framework and Environmental Policy Implications for Brominated Dibenzofurans
National and International Regulations Pertaining to PBDFs (General)
The regulation of PBDFs is largely addressed through broader frameworks targeting persistent organic pollutants (POPs) and brominated flame retardants (BFRs), which are major precursors to PBDF formation.
At the international level, the Stockholm Convention on Persistent Organic Pollutants is a key global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. pops.intwikipedia.org While some BFRs like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD) are already listed under the convention, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) are currently under review for inclusion. birmingham.ac.uk The United Kingdom and the European Union have recently held public consultations on draft risk profiles for PBDD/Fs as part of the evaluation process for the Stockholm Convention. rrma-global.org This indicates a move towards potential global regulation of these substances due to their persistence and health risks. rrma-global.org
In the European Union , a comprehensive regulatory framework for chemicals, including BFRs, is in place. The EU has restricted or banned the use of certain BFRs, such as PentaBDE and OctaBDE, since 2003. europa.eu In March 2023, the European Chemicals Agency (ECHA) released a regulatory strategy for flame retardants that identifies aromatic brominated flame retardants as candidates for EU-wide restrictions. europa.euactagroup.com This strategy is part of the EU's broader "Restrictions Roadmap" under the Chemicals Strategy for Sustainability, which aims to accelerate the regulation of the most hazardous chemicals in consumer products. chemtrust.org Furthermore, the EU is funding research and data collection on emerging and novel BFRs in food to inform future regulatory measures. europa.eu
In the United States , the Environmental Protection Agency (EPA) has taken action on some BFRs, primarily focusing on PBDEs. regulations.gov The regulatory approach often involves risk assessments to evaluate the potential harm of chemicals to human health and the environment. nih.gov While specific regulations targeting PBDFs are less prominent, the EPA's framework for assessing and managing toxic substances provides a basis for addressing these contaminants.
Several other countries have also implemented measures to control BFRs. For instance, China has set concentration limits for certain PBDEs in electronic products, and Japan has virtually prohibited the manufacture and use of some BFRs. birmingham.ac.uk India has also banned the manufacture and use of several BFRs and established concentration limits for PBDEs in specific electronic goods. birmingham.ac.uk
The following table provides a summary of key regulatory frameworks and their relevance to PBDFs.
| Regulatory Body/Treaty | Regulation/Action | Relevance to PBDFs |
| Stockholm Convention | Global treaty to eliminate or restrict POPs. | PBDD/Fs are under review for inclusion, which would lead to global restrictions. |
| European Union | Restrictions on various BFRs (precursors to PBDFs); "Restrictions Roadmap" targeting hazardous chemicals. | Aims to reduce the sources of PBDFs by controlling BFRs in products. |
| US EPA | Regulation of toxic substances, with a focus on PBDEs. | Provides a framework for assessing and managing the risks of PBDFs. |
| National Regulations (China, Japan, India) | Bans and concentration limits on specific BFRs. | Reduces the production and use of PBDF precursors in various products. |
Monitoring Programs and Environmental Surveillance Data for PBDFs
Environmental monitoring is crucial for understanding the sources, transport, and fate of PBDFs in the environment. While comprehensive, large-scale monitoring programs specifically for 3,4,8-Tribromo-dibenzofuran are not widely documented, broader surveillance of PBDD/Fs is conducted in various regions.
The U.S. Environmental Protection Agency (EPA) has developed methods for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs), which includes PBDFs, in ambient air. epa.gov These methods have been utilized in ambient air monitoring studies to determine the concentrations of these compounds. epa.gov The isomer profiles of PBDD/Fs found in the environment can help distinguish between different sources, such as combustion versus chemical by-products. epa.gov
In the European Union , monitoring of BFRs in food has been recommended to Member States since 2014. europa.eu The European Food Safety Authority (EFSA) is tasked with carrying out exposure assessments based on occurrence data from food monitoring activities. europa.eu This includes assessing emerging and novel BFRs, which can be sources of PBDFs.
Studies have shown the presence of PBDD/Fs in various environmental matrices. For example, high concentrations of PBDD/Fs have been detected in the air around electronic waste dismantling areas, with PBDFs being the dominant congeners. researchgate.net Biomonitoring studies have also detected PBDD/Fs in human serum, indicating human exposure to these compounds. uky.edu A study in Taiwan conducted long-term monitoring of atmospheric polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) at a background station, which can provide insights into the long-range transport of related halogenated compounds. mdpi.com
The following table summarizes findings from various monitoring and surveillance efforts for PBDFs.
| Study/Program | Environmental Matrix | Key Findings |
| U.S. EPA Ambient Air Monitoring | Ambient Air | Methods developed and used for quantitative determination of PBDD/Fs. Isomer profiles help identify sources. epa.gov |
| EU Food Monitoring | Food | Recommended monitoring of BFRs in food to assess consumer exposure. europa.eu |
| E-waste Dismantling Area Study (China) | Ambient Air | Extremely high levels of PBDD/Fs detected, with PBDFs being the predominant compounds. researchgate.net |
| Biomonitoring Study (Vietnam) | Human Serum | PBDD/Fs detected in the serum of both e-waste recyclers and the general population. uky.edu |
| Long-Term Atmospheric Monitoring (Taiwan) | Atmosphere | Provides data on the long-range transport of halogenated dioxins and furans. mdpi.com |
Risk Management Strategies for Reducing PBDF Releases
Given that PBDFs are primarily unintentional by-products, risk management strategies focus on controlling their formation and release from various sources. These strategies often target the entire lifecycle of products containing BFRs, from manufacturing to disposal.
A key strategy is the substitution of hazardous BFRs with safer alternatives. The EU's regulatory efforts to restrict and ban certain BFRs are a direct application of this approach. birmingham.ac.ukeuropa.eu By phasing out the use of BFRs that are known to form PBDFs, the potential for their release is significantly reduced.
Improved management of electronic waste (e-waste) is another critical component of risk reduction. Informal e-waste recycling activities, such as open burning and manual dismantling without proper safety measures, are significant sources of PBDF emissions. researchgate.netnih.gov Effective e-waste management includes:
Implementing and enforcing regulations for the safe collection, recycling, and disposal of e-waste. nih.gov
Developing and utilizing advanced recycling technologies that minimize the formation of hazardous by-products.
Promoting extended producer responsibility , where manufacturers are responsible for the entire lifecycle of their products, including their end-of-life management. nih.gov
In industrial settings where PBDFs may be unintentionally formed, such as in metallurgical processes or waste incineration, risk management involves:
Optimizing process conditions to minimize the formation of PBDD/Fs.
Implementing effective emission control technologies to capture and destroy any PBDD/Fs that are formed.
Regular monitoring of emissions to ensure compliance with regulatory limits and to identify any process upsets that could lead to increased releases.
The following table outlines key risk management strategies for reducing PBDF releases.
| Strategy | Description | Target Source |
| Substitution of BFRs | Replacing hazardous BFRs with safer alternatives in product manufacturing. | Consumer and industrial products containing BFRs. |
| Improved E-waste Management | Implementing regulations and technologies for the safe handling and recycling of e-waste. | Electronic waste streams. |
| Industrial Process Optimization | Modifying industrial processes to reduce the unintentional formation of PBDFs. | Metallurgical industries, waste incineration. |
| Emission Control Technologies | Using technologies to capture and destroy PBDFs in industrial emissions. | Industrial facilities with potential for PBDF release. |
Policy Recommendations for Emerging Brominated Contaminants
Addressing the challenges posed by emerging brominated contaminants like this compound requires a proactive and precautionary approach to chemicals management. Key policy recommendations include:
Accelerating the regulation of hazardous chemicals as groups: Rather than regulating chemicals on a one-by-one basis, a group-based approach can prevent "regrettable substitution," where a banned chemical is replaced by a similar, equally hazardous one. chemtrust.org The EU's "Restrictions Roadmap" is a positive step in this direction. chemtrust.org
Promoting the development and adoption of safer alternatives: Policies should incentivize research and development of non-halogenated flame retardants and other safer alternatives to BFRs. This includes providing support for green chemistry initiatives and creating market-based incentives for companies that use safer chemicals.
Strengthening international cooperation: Given the global nature of supply chains and environmental pollution, international agreements like the Stockholm Convention are essential for managing POPs. pops.intwikipedia.org Continued support for and strengthening of these agreements are crucial.
Enhancing transparency in supply chains: Requiring manufacturers to disclose the chemical content of their products would enable better tracking of hazardous substances and facilitate safer recycling and disposal.
Investing in research and monitoring: There is a need for more research on the health and environmental effects of emerging BFRs and their degradation products, including specific PBDF congeners. nih.govnih.gov Long-term monitoring programs are also needed to track the levels of these contaminants in the environment and in human populations. pops.int
Adopting a precautionary approach: Where there is evidence of potential harm from a chemical, even in the absence of complete scientific certainty, policies should err on the side of caution to protect human health and the environment. nih.gov
The following table summarizes key policy recommendations for emerging brominated contaminants.
| Policy Recommendation | Rationale |
| Group-based Regulation | Prevents regrettable substitution and streamlines the regulatory process. |
| Promotion of Safer Alternatives | Reduces reliance on hazardous chemicals and fosters innovation in green chemistry. |
| Strengthened International Cooperation | Addresses the transboundary nature of chemical pollution. |
| Enhanced Supply Chain Transparency | Enables better management of chemicals throughout their lifecycle. |
| Investment in Research and Monitoring | Fills knowledge gaps and provides data for evidence-based policymaking. |
| Precautionary Approach | Prioritizes the protection of human health and the environment in the face of uncertainty. |
Future Research Directions and Knowledge Gaps for 3,4,8 Tribromo Dibenzofuran
Elucidation of Novel Environmental Formation Pathways
A primary area of uncertainty for 3,4,8-Tribromo-dibenzofuran lies in a detailed understanding of its formation pathways in the environment. While it is generally accepted that PBDFs can be formed during the combustion of materials containing brominated flame retardants (BFRs), the specific conditions and precursors that lead to the formation of the 3,4,8-tribromo isomer are not well characterized. Future research should focus on:
Precursor Identification: Identifying the specific BFRs and other brominated compounds that are most likely to yield this compound upon thermal degradation.
Formation Conditions: Investigating the precise temperature ranges, oxygen concentrations, and catalytic influences (e.g., presence of metals) that favor the formation of this particular isomer during incineration and accidental fires.
Industrial Sources: Screening for the presence and formation of this compound in various industrial processes, such as metal smelting and e-waste recycling, where BFRs are prevalent.
Photochemical and Biological Formation: Exploring the potential for photochemical or microbial transformation of other brominated compounds into this compound in different environmental matrices.
A deeper understanding of these formation pathways is essential for developing effective strategies to mitigate the environmental release of this compound.
Comprehensive Understanding of Biotransformation Mechanisms
The fate of this compound within living organisms is another critical knowledge gap. The biotransformation of a compound dictates its potential for bioaccumulation, persistence, and toxicity. For this compound, research is needed to:
Metabolic Pathways: Identify the primary metabolic pathways, including the specific enzymes (e.g., cytochrome P450 monooxygenases) involved in its breakdown.
Metabolite Identification: Characterize the chemical structures of any resulting metabolites and assess their toxicological properties.
Species-Specific Differences: Investigate how biotransformation mechanisms and rates vary across different species, from microorganisms to wildlife and humans.
Isomer-Specific Metabolism: Determine if the bromine substitution pattern of the 3,4,8-isomer influences its metabolic fate compared to other tribromo-dibenzofuran congeners.
Insights into the biotransformation of this compound will be vital for accurately predicting its environmental persistence and potential for causing harm in biological systems.
Development of Advanced Non-Target Analytical Screening Methods
The detection and quantification of specific PBDF isomers like this compound in complex environmental samples present significant analytical challenges. Current analytical methods often focus on a limited number of target PBDFs, potentially overlooking the presence and contribution of other isomers. Future efforts should be directed towards:
High-Resolution Mass Spectrometry: Advancing the use of high-resolution mass spectrometry techniques for the confident identification of this compound without relying solely on authentic reference standards, which may not be readily available.
Non-Target Screening Workflows: Developing and validating comprehensive non-target screening (NTS) workflows capable of detecting a broader range of known and unknown brominated compounds in environmental matrices.
Isomer-Specific Separation: Improving chromatographic separation techniques to effectively resolve this compound from other co-eluting isomers, which is essential for accurate quantification and isomer-specific risk assessment.
Standardization and Inter-laboratory Comparison: Establishing standardized analytical protocols and conducting inter-laboratory studies to ensure the quality and comparability of data on PBDF isomers.
The development of more sophisticated analytical tools will enable a more accurate assessment of the environmental occurrence and distribution of this compound.
Refinement of Ecotoxicological Endpoints and Biomarkers in Diverse Wildlife
The ecotoxicological effects of this compound on wildlife are largely unknown. While the toxicity of some 2,3,7,8-substituted PBDFs has been studied, data specific to the 3,4,8-isomer is lacking. Research in this area should aim to:
Species-Specific Toxicity: Evaluate the acute and chronic toxicity of this compound in a variety of wildlife species representing different trophic levels.
Identification of Sensitive Endpoints: Move beyond broad measures of toxicity to identify sensitive and specific ecotoxicological endpoints, such as reproductive impairment, developmental abnormalities, and endocrine disruption.
Biomarker Development: Identify and validate sensitive biomarkers of exposure and effect that can be used to monitor the health of wildlife populations potentially exposed to this compound.
Mixture Effects: Investigate the toxicological interactions of this compound with other environmental contaminants, as wildlife are typically exposed to complex mixtures.
A more refined understanding of the ecotoxicological profile of this compound is necessary for assessing its potential impact on biodiversity and ecosystem health.
Integration of Experimental and Computational Approaches for Predictive Modeling
Given the vast number of PBDF congeners, a complete experimental characterization of each is impractical. Therefore, the integration of experimental data with computational modeling is a promising avenue for future research. Key areas for development include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict the physicochemical properties, environmental fate, and toxicity of this compound and other PBDF isomers based on their molecular structure.
Multimedia Fate and Transport Models: Utilizing and refining multimedia environmental fate models to predict the distribution and persistence of this compound in various environmental compartments.
Toxicokinetic Modeling: Developing toxicokinetic models to simulate the absorption, distribution, metabolism, and excretion of this compound in different species, which can help in extrapolating toxicological data between species.
Model Validation: Ensuring that all predictive models are rigorously validated with high-quality experimental data to confirm their accuracy and reliability.
The synergistic use of experimental and computational approaches will be instrumental in efficiently filling knowledge gaps and prioritizing research needs for this compound.
Assessment of Isomer-Specific Contributions to Environmental Burden
The environmental burden of PBDFs is the result of the contributions of numerous individual isomers. However, the relative abundance and environmental significance of this compound are currently unknown. Future research should focus on:
Environmental Monitoring: Conducting comprehensive monitoring studies to determine the concentrations of this compound in various environmental media, such as air, water, soil, sediment, and biota.
Isomer Profiling: Characterizing the isomer-specific profiles of tribromo-dibenzofurans in environmental samples to understand the relative contribution of the 3,4,8-isomer to the total tribromo-dibenzofuran concentration.
Source Apportionment: Using isomer profiles as a tool to trace the sources of PBDF contamination in the environment.
Temporal and Spatial Trends: Investigating the temporal and spatial trends in the environmental concentrations of this compound to assess changes in its environmental burden over time and across different geographical regions.
Q & A
Q. How is the molecular structure of 3,4,8-Tribromo-dibenzofuran determined experimentally?
X-ray crystallography is the primary method for resolving the molecular structure. Single-crystal diffraction analysis provides precise bond angles, Br substitution patterns, and intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯O hydrogen bonds). For brominated dibenzofurans, isotopic labeling (e.g., ) can enhance resolution in complex matrices .
Q. What analytical techniques are used to detect this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) with NIST library matching is standard for identification. Calibration curves () and triplicate sampling ensure precision. For trace concentrations (<1 ppm), stirred reactor systems coupled with high-sensitivity detectors (e.g., HR-ToF-MS) are employed to quantify degradation intermediates .
Q. What safety protocols are recommended for handling dibenzofuran derivatives in laboratory settings?
Refer to GHS-compliant safety data sheets (SDS) for storage, PPE, and disposal. Key parameters include soil mobility () and sorption coefficients ( in clayey soils). Leaching risks in low-organic-content soils necessitate containment measures during waste handling .
Q. How are thermochemical properties (e.g., melting points, enthalpies) of dibenzofuran derivatives measured?
Differential scanning calorimetry (DSC) determines melting points () and fusion enthalpies (). Combustion calorimetry quantifies standard molar formation enthalpies (), validated via G3(MP2)//B3LYP computational methods .
Advanced Research Questions
Q. What enzymatic pathways govern bacterial degradation of this compound?
Pseudomonas and Rhodococcus strains initiate lateral dioxygenation via salicylic acid pathways. Key enzymes include dioxygenases (e.g., DbfA/DbfB), which cleave the ether bond, producing 2,2',3-trihydroxybiphenyl. Gentisate 1,2-dioxygenase and catechol 2,3-dioxygenase further degrade intermediates. Gene knockout studies confirm pathway specificity .
Q. What kinetic mechanisms describe the oxidation of dibenzofuran derivatives at low concentrations?
High-temperature (500–950°C) pyrolysis in stirred reactors follows pseudo-first-order kinetics. Detailed mechanisms include radical chain reactions (e.g., H abstraction, ring-opening) validated via isotopic tracing (-DBF). Rate constants for brominated analogs are extrapolated using chlorinated dibenzofuran data .
Q. Which catalytic systems enhance hydrogenolysis of brominated dibenzofurans?
Co-promoted MoO catalysts under atmospheric H pressure achieve >90% conversion. Pt-Ni/ZSM-5 hierarchical pores improve selectivity for biphenyl derivatives. Deactivation studies show sulfur poisoning as a key limitation, requiring periodic regeneration .
Q. How do bromination patterns affect the bioactivity of dibenzofuran derivatives?
Bromine substituents at positions 3,4,8 enhance cytotoxicity (e.g., IC < 10 µM in cancer cells) and antimicrobial activity. Structure-activity relationships (SAR) correlate electronic effects (Hammett constants) with inhibitory potency against fungal CYP450 enzymes .
Q. What methodologies resolve contradictions in soil mobility predictions for dibenzofuran derivatives?
Discrepancies between modeled (4,200) and field data (e.g., leaching in low-organic soils) are addressed via competitive sorption assays with co-contaminants (e.g., PAHs). Solid-phase microextraction (SPME) quantifies bioavailable fractions, refining risk assessment models .
Notes
- Methodological Consistency : Cross-validate analytical results (e.g., GC-MS with XRD) to address isomer discrimination challenges in brominated analogs.
- Data Gaps : Thermochemical and kinetic data for this compound specifically are limited; extrapolate from chlorinated or lower-brominated homologs with caution.
- Ethical Compliance : Adhere to TSCA and REACH regulations for halogenated compound synthesis and disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
